6-Chloropyrazolo[1,5-A]pyrazine
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Overview
Description
6-Chloropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrazine ring The presence of a chlorine atom at the 6th position of the pyrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-A]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with various reagents. One common method involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with hydrazine hydrate in ethanol at room temperature, yielding 4-hydrazinylpyrazolo[1,5-A]pyrazines . These hydrazine derivatives can then be further reacted with compounds having one or two reactive sites, such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate, to form the respective derivatives containing fused rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the fused ring structure.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrazines, such as 4-hydrazinylpyrazolo[1,5-A]pyrazines and ethyl imidazo[1,5-A]pyrazolo[5,1-C]pyrazine-1-carboxylates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to act as an antagonist for vasopressin V1b receptors and inhibitors of HIV-1 integrase activity highlights its diverse biological activities .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-10-5(3-8-6)1-2-9-10/h1-4H |
InChI Key |
MQCHOYAOHYPOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=CN2N=C1)Cl |
Origin of Product |
United States |
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